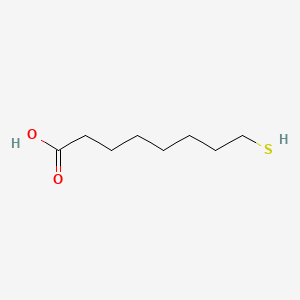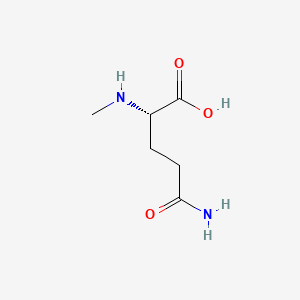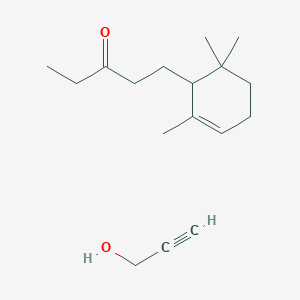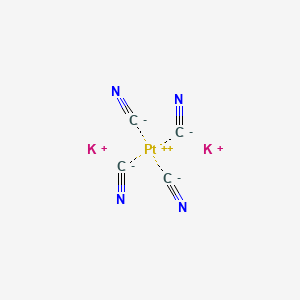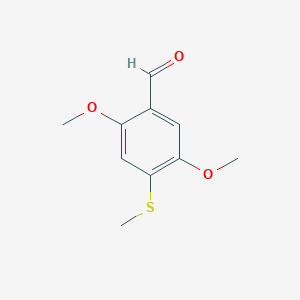
2,5-ジメトキシ-4-(メチルチオ)ベンズアルデヒド
説明
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 2,5-ジメトキシフェネチルアミン (2C-H): この化合物は、2C-B、2C-I、2C-Cなど、いくつかの他の置換フェネチルアミンを前駆体とする2C-Hの合成の中間体として役立ちます。 これらの化合物は向精神作用で知られており、潜在的な治療用途について研究されてきました .
- 2,5-ジメトキシベンズアルデヒドは、さまざまな向精神薬の合成に重要な役割を果たす2,5-ジメトキシフェネチルアミンの調製に使用されます。 研究者は、この化合物を有機化学研究における構成要素として頻繁に使用します .
- 2,5-ジメチル-4-メトキシベンズアルデヒド(関連化合物)も化学合成調査で使用されています。 2,5-ジメトキシ-4-(メチルチオ)ベンズアルデヒドとは同一ではありませんが、構造的に類似しており、研究における有用な参照または比較として役立つ可能性があります .
向精神薬合成
有機合成
化学合成研究
要約すると、2,5-ジメトキシ-4-(メチルチオ)ベンズアルデヒドの多様な用途は、向精神薬合成、有機化学、薬理学などに及びます。 そのユニークな構造と特性により、科学的探求の興味深い対象となっています . さらに詳しい情報が必要な場合やご質問がある場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system .
Mode of Action
As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain .
Biochemical Pathways
Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body .
Result of Action
As a precursor to phenylamine derivatives, it may contribute to their psychotomimetic effects .
Action Environment
Its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
生化学分析
Biochemical Properties
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones .
Cellular Effects
The effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites . These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network .
Transport and Distribution
The transport and distribution of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
特性
IUPAC Name |
2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDQKWXGOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346344 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-04-8 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)
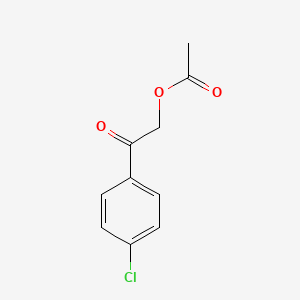
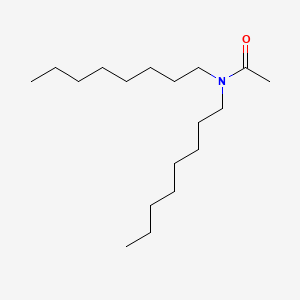
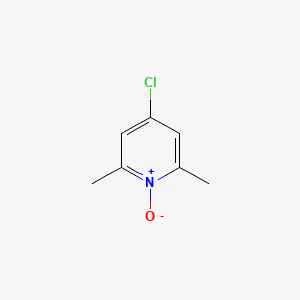



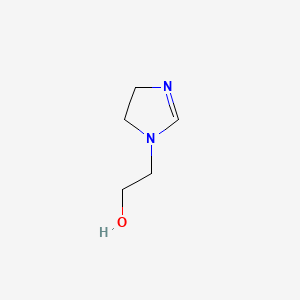
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)
